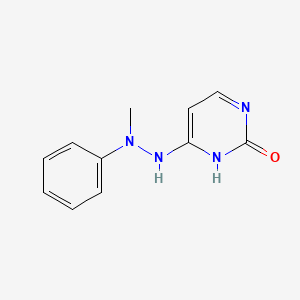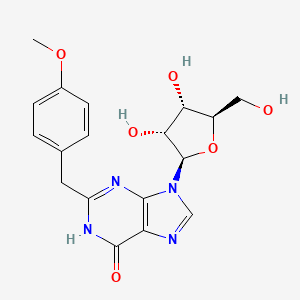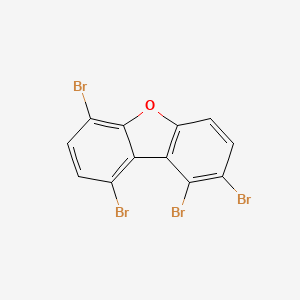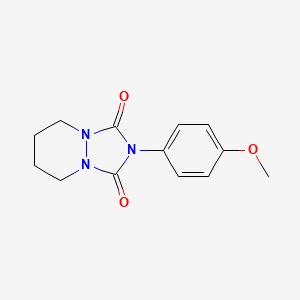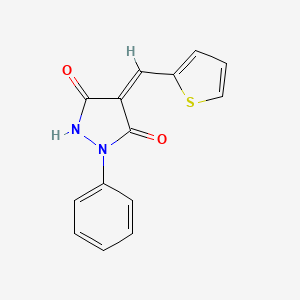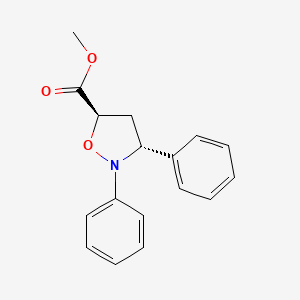
Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound with a unique structure that includes both glycyl and prolyl residues, as well as a diaminomethylidene group attached to the L-ornithine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The diaminomethylidene group is introduced through a specific coupling reaction with the L-ornithine residue.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The use of automated peptide synthesizers can enhance efficiency and reproducibility in the production process.
化学反応の分析
Types of Reactions
Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid residues, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other reducible groups within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines.
科学的研究の応用
Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include the development of peptide-based drugs and diagnostic agents.
Industry: It may be utilized in the production of specialized biomaterials and as a component in biochemical assays.
類似化合物との比較
Similar Compounds
- Glycyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithyl-L-prolyl-L-alanine
- Glycyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithyl-N-[(4-carbamoylcyclohexyl)methyl]-L-
Uniqueness
Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific combination of glycyl and prolyl residues, along with the diaminomethylidene group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
| 506416-16-6 | |
分子式 |
C15H27N7O5 |
分子量 |
385.42 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H27N7O5/c16-7-11(23)20-8-12(24)22-6-2-4-10(22)13(25)21-9(14(26)27)3-1-5-19-15(17)18/h9-10H,1-8,16H2,(H,20,23)(H,21,25)(H,26,27)(H4,17,18,19)/t9-,10-/m0/s1 |
InChIキー |
WIPGFQLMCHSQEV-UWVGGRQHSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)CNC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


